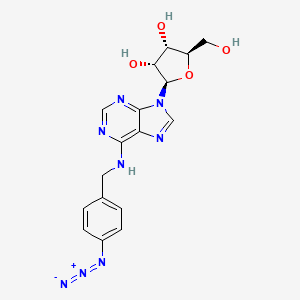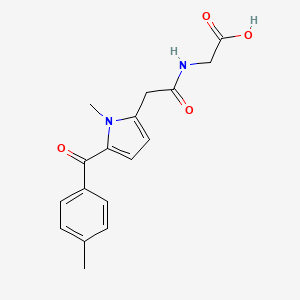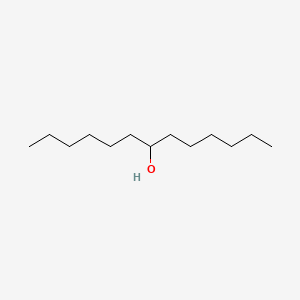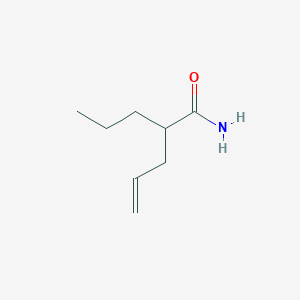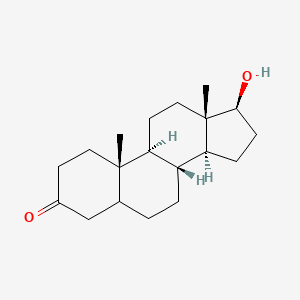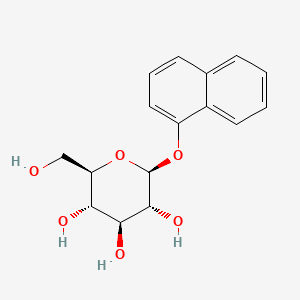
1-萘基 β-D-葡萄糖苷
描述
1-naphthyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen has been replaced by a 1-naphthyl group. It has a role as a Brassica napus metabolite and an algal metabolite. It is a beta-D-glucoside and a member of naphthalenes. It derives from a 1-naphthol.
1-Naphthyl beta-D-glucopyranoside is a natural product found in Davallia mariesii and Davallia trichomanoides with data available.
科学研究应用
化学合成
1-萘基 β-D-葡萄糖苷可用於化学合成 {svg_1}. 其分子式为C16H18O6,分子量为306.32 {svg_2}. 它可以用作合成其他复杂分子的起始原料或中间体。
色谱法
在色谱法领域,1-萘基 β-D-葡萄糖苷可能用作标准品或参考化合物 {svg_3}. 色谱法是一种用于分离混合物的技术,通常需要参考化合物来识别混合物的成分。
材料科学
在材料科学中,1-萘基 β-D-葡萄糖苷可能用于开发新材料 {svg_4}. 其独特的化学结构可以影响这些材料的性质。
生物活性
萘衍生物,包括1-萘基 β-D-葡萄糖苷,已被发现具有广泛的生物活性 {svg_5}. 这些活性包括抗菌、抗氧化、细胞毒性、抗炎、抗原生动物和抗血小板聚集活性 {svg_6}.
生物合成研究
1-萘基 β-D-葡萄糖苷可用于研究天然存在的萘的生物合成 {svg_7}. 了解这些化合物的生物合成可能对包括药物发现和开发在内的各个领域产生影响 {svg_8}.
药物化学研究
鉴于萘衍生物的生物活性,1-萘基 β-D-葡萄糖苷可能在药物化学研究中引起关注 {svg_9}. 它可以作为开发新药的先导化合物 {svg_10}.
生化分析
Biochemical Properties
1-Naphthyl beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the study of beta-glucosidases. Beta-glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These enzymes are found universally in all domains of living organisms, including Archaea, Eubacteria, and Eukaryotes . 1-Naphthyl beta-D-glucopyranoside interacts with beta-glucosidases by serving as a substrate, which upon hydrolysis, releases 1-naphthol and glucose . This interaction is essential for studying the enzyme’s activity and specificity.
Cellular Effects
1-Naphthyl beta-D-glucopyranoside has been shown to influence various cellular processes. It inhibits the enzyme cytochrome P450, which is involved in the metabolism of xenobiotics . This inhibition can prevent the activation of pro-carcinogens, thereby inhibiting melanoma growth in vitro and in vivo . Additionally, 1-Naphthyl beta-D-glucopyranoside inhibits cellular proliferation and induces apoptosis in certain cell types . These effects highlight the compound’s potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of 1-Naphthyl beta-D-glucopyranoside involves its interaction with beta-glucosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release 1-naphthol and glucose . This reaction is facilitated by the enzyme’s catalytic residues, which stabilize the transition state and lower the activation energy required for the reaction . The hydrolysis of 1-Naphthyl beta-D-glucopyranoside by beta-glucosidases is a critical step in understanding the enzyme’s function and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthyl beta-D-glucopyranoside can change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 1-Naphthyl beta-D-glucopyranoside can degrade over time, leading to a decrease in its effectiveness in enzymatic assays . Understanding these temporal effects is crucial for ensuring accurate and reproducible results in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1-Naphthyl beta-D-glucopyranoside can vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit the activity of cytochrome P450 and other enzymes without causing significant toxicity . At higher doses, 1-Naphthyl beta-D-glucopyranoside can exhibit toxic effects, including liver damage and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-Naphthyl beta-D-glucopyranoside is involved in various metabolic pathways. It is metabolized by beta-glucosidases to release 1-naphthol and glucose . The released 1-naphthol can undergo further metabolism, including conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Naphthyl beta-D-glucopyranoside within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 1-Naphthyl beta-D-glucopyranoside can localize to specific cellular compartments, where it interacts with beta-glucosidases and other enzymes . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 1-Naphthyl beta-D-glucopyranoside is primarily determined by its interactions with beta-glucosidases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes . The localization of 1-Naphthyl beta-D-glucopyranoside to these compartments is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 1-Naphthyl beta-D-glucopyranoside is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941846 | |
| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19939-82-3 | |
| Record name | 1-Naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19939-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the concentration of 1-Naphthyl β-D-glucopyranoside in pecan leaves correlate with the cultivar's susceptibility to pecan scab?
A1: The research suggests that there is no direct correlation between the concentration of 1-Naphthyl β-D-glucopyranoside in healthy pecan leaves and the cultivar's susceptibility to pecan scab caused by Cladosporium caryigenum. While 1-Naphthyl β-D-glucopyranoside was found in varying concentrations in different pecan cultivars, its presence did not predict resistance or susceptibility to the fungus. []
Q2: How do the levels of 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, change in pecan leaves infected with pecan scab?
A2: Interestingly, the study found that both 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, were present at significantly higher levels in pecan leaf tissue with scab lesions compared to healthy leaf tissue. This suggests that the infection process, or the plant's defense response to it, might trigger the conversion of 1-Naphthyl β-D-glucopyranoside to Juglone or stimulate their production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


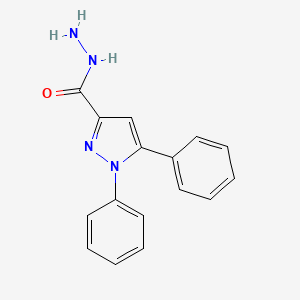

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

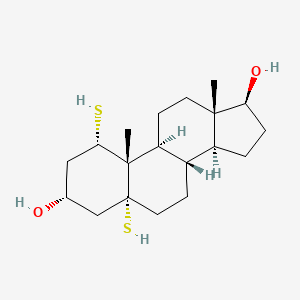
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)

